7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. This compound is characterized by its unique structural features, including a purine core substituted with various functional groups such as isopropyl, methyl, morpholinoethyl, and trimethylpyrazolyl groups. These substitutions confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is modified through alkylation and substitution reactions.
Introduction of Isopropyl and Methyl Groups: These groups are introduced via Friedel-Crafts alkylation or similar reactions, using reagents like isopropyl chloride and methyl iodide.
Attachment of the Morpholinoethyl Group: This step involves nucleophilic substitution, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Addition of the Trimethylpyrazolyl Group: The final step includes the coupling of the trimethylpyrazolyl moiety, often through a condensation reaction with a pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Key considerations include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the purine ring or the pyrazole moiety, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholinoethyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a biochemical probe due to its ability to interact with nucleic acids and proteins. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Its structural similarity to purine nucleotides makes it a candidate for antiviral and anticancer research, where it may inhibit key enzymes involved in DNA replication and repair.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways. The morpholinoethyl and pyrazole groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
Compared to these compounds, 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. Its combination of isopropyl, morpholinoethyl, and trimethylpyrazolyl groups is not commonly found in other purine derivatives, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
3-methyl-1-(2-morpholin-4-ylethyl)-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O3/c1-13(2)27-17-18(22-20(27)28-16(5)14(3)15(4)23-28)24(6)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h13H,7-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBXBBLWBYZVRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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